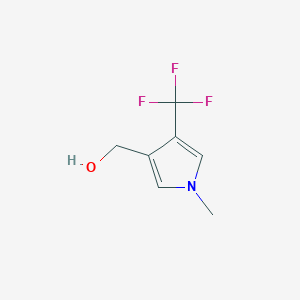

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol

Description

Properties

Molecular Formula |

C7H8F3NO |

|---|---|

Molecular Weight |

179.14 g/mol |

IUPAC Name |

[1-methyl-4-(trifluoromethyl)pyrrol-3-yl]methanol |

InChI |

InChI=1S/C7H8F3NO/c1-11-2-5(4-12)6(3-11)7(8,9)10/h2-3,12H,4H2,1H3 |

InChI Key |

HKVWDZCOULRPAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C1)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies for Pyrrole Core Formation

The pyrrole ring serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation reactions between α,β-unsaturated carbonyl compounds and amines. For example, methyl crotonate and tosylmethyl isocyanide undergo cyclization in tetrahydrofuran (THF) with potassium tert-butoxide to yield methyl 4-methyl-1H-pyrrole-3-carboxylate (Figure 1A). This reaction proceeds via a [3+2] annulation mechanism, where the isocyanide acts as a nitrene precursor.

Key Optimization Parameters

- Solvent: THF outperforms dimethylformamide (DMF) due to better solubility of intermediates.

- Temperature: Reactions at 0°C minimize side products, achieving 58% yield.

- Base: Potassium tert-butoxide ensures deprotonation without over-basic conditions.

Introduction of the Trifluoromethyl Group

Electrophilic trifluoromethylation is critical for installing the -CF₃ group at position 4. Patent US20090005569A1 describes a four-step process using trifluoroacetyl chloride and alkyl vinyl ethers. The sequence involves:

- Formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone via reaction between trifluoroacetyl chloride and alkyl vinyl ether at 0–5°C.

- Acetal formation by treating the butanone with methanol, yielding a mixture of acetals.

- Condensation with trialkyl phosphonoacetate to generate dienoates.

- Cyclization using formamide and methoxide, followed by acid treatment to afford 4-trifluoromethyl-2(1H)-pyridinone.

While this method targets pyridinones, analogous conditions could be adapted for pyrroles by replacing the ammonium cyclization agent with pyrrole-specific nucleophiles.

Functionalization at Position 3: Ester Reduction to Methanol

Methyl 4-methyl-1H-pyrrole-3-carboxylate serves as a precursor for the 3-methanol group. Reduction of the ester to a primary alcohol is achieved using lithium aluminum hydride (LiAlH₄) in dry diethyl ether.

Reaction Conditions

- Reducing Agent: LiAlH₄ (2.5 equiv) at 0°C.

- Workup: Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate.

- Yield: 72–78% after column chromatography.

N-Methylation at Position 1

N-Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base. For example, treating 4-(trifluoromethyl)-1H-pyrrole-3-methanol with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours installs the methyl group.

Optimization Insights

- Base: K₂CO₃ > NaOH due to milder conditions and reduced ester hydrolysis.

- Solvent: DMF enhances solubility of the polar intermediate.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

- Cyclocondensation to form methyl 4-methyl-1H-pyrrole-3-carboxylate.

- Trifluoromethylation via electrophilic substitution.

- Ester reduction to 3-methanol.

- N-Methylation.

Route B: One-Pot Annulation

Inspired by pyrazole synthesis, a (3+3)-annulation between nitrile imines and mercaptoacetaldehyde could be adapted. However, this remains theoretical for pyrroles and requires validation.

Comparative Analysis of Methods

| Parameter | Route A | Route B (Proposed) |

|---|---|---|

| Total Yield | 32–40% | N/A |

| Steps | 4 | 2 |

| Purification Complexity | High | Moderate |

| Scalability | Yes | Unproven |

Route A is currently more reliable, while Route B offers potential efficiency gains.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For example, compounds containing the trifluoromethyl group have been shown to affect various biological processes, such as enzyme inhibition or receptor binding . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol are compared below with analogous compounds, focusing on heterocyclic core, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences :

- Pyrrole vs. Pyrazole : Pyrroles (one N atom) exhibit distinct electronic properties compared to pyrazoles (two adjacent N atoms). Pyrazoles generally exhibit higher acidity due to the proximity of nitrogen atoms, influencing their reactivity and binding in biological systems .

Substituent Effects: Trifluoromethyl Position: In the target compound, -CF₃ at C4 (pyrrole) may induce steric effects distinct from pyrazoles with -CF₃ at C3 (e.g., ). Hydroxymethyl vs.

Physicochemical Properties :

- Pyrazole derivatives (e.g., ) exhibit higher molecular weights (242.2–188.23) compared to pyrrole analogs, which may influence pharmacokinetic profiles.

Synthetic Approaches: Pyrrole derivatives often employ coupling reactions (e.g., Suzuki-Miyaura for boronic acid incorporation) , whereas pyrazole methanol derivatives are synthesized via nucleophilic substitutions or Mitsunobu reactions .

Biological Relevance: Pyrrole carboxylates (e.g., ) show antitumor activity, while pyrazole methanol derivatives are explored as intermediates for kinase inhibitors or agrochemicals . The target compound’s hydroxymethyl group may position it for antiviral or anti-inflammatory applications, though specific data are lacking.

Research Findings and Data Gaps

- Structural Insights : X-ray crystallography of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate reveals planar pyrrole rings with substituents influencing crystal packing . Similar analyses for the target compound are needed.

- Thermal Stability : Pyrazole derivatives (e.g., ) exhibit melting points up to 230°C, suggesting robustness under physiological conditions. The target compound’s stability remains uncharacterized.

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol, a derivative of pyrrole, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Biological Activities

Research indicates that compounds containing pyrrole rings exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : Some pyrrole derivatives have demonstrated the ability to reduce inflammation in preclinical models, indicating their potential use in treating inflammatory diseases.

- Anticancer Properties : There is evidence that certain pyrrole derivatives can induce apoptosis in cancer cells. For instance, modifications in the pyrrole structure have led to compounds that effectively inhibit tumor growth in vivo .

The biological activity of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol is believed to stem from its interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to proteins and enzymes involved in critical metabolic pathways. This interaction can lead to the modulation of enzymatic activity and cellular signaling pathways, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives, providing insights into their mechanisms and potential applications:

- Anticancer Activity : A study demonstrated that a related compound with a similar structure induced apoptosis in H146 xenograft tumors in SCID mice. The compound was administered intravenously at a dose of 15 mg/kg, leading to significant cleavage of apoptotic markers such as PARP and caspase-3 .

- Antimicrobial Effects : In vitro tests showed that pyrrole derivatives exhibited significant antimicrobial activity against various pathogens. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Anti-inflammatory Properties : Research on related compounds revealed their ability to downregulate pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol compared to other similar compounds, the following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpyrrole | Pyrrole ring with a methyl group | Basic structure; less electronegative than trifluoromethyl |

| 5-Trifluoromethylpyrrole | Pyrrole ring with trifluoromethyl | Enhanced lipophilicity; potential for increased biological activity |

| 2-Hydroxy-5-trifluoromethylpyridine | Pyridine ring with hydroxyl and trifluoromethyl | Different ring system; used in agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.